molecular formula C20H24O4 B13030188 Isoanwulignan

Isoanwulignan

Cat. No.: B13030188
M. Wt: 328.4 g/mol
InChI Key: OLMIQOIPLQDJFU-KBPBESRZSA-N
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Description

Isoanwulignan is a lignan compound isolated from the aerial parts of the plant Schisandra propinqua var. propinqua. Lignans are a group of chemical compounds found in plants, known for their diverse biological activities. This compound, specifically, belongs to the dibenzocyclooctadiene lignans, which are characterized by their unique chemical structure and significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isoanwulignan typically involves the extraction from natural sources, particularly from the Schisandra species. The process includes the following steps:

    Extraction: The aerial parts of Schisandra propinqua var. propinqua are dried and powdered.

    Solvent Extraction: The powdered material is subjected to solvent extraction using a mixture of chloroform and methanol.

    Fractionation: The extract is then fractionated using chromatographic techniques to isolate the lignan compounds.

    Purification: this compound is purified through repeated chromatography and crystallization processes.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. Advanced chromatographic techniques and high-performance liquid chromatography (HPLC) are employed to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Isoanwulignan undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, chloroform, acetone.

Major Products Formed:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of this compound with altered biological activity.

    Substitution Products: this compound derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Isoanwulignan serves as a model compound for studying the chemical behavior of lignans and their derivatives.

    Biology: this compound exhibits significant biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: this compound has shown potential in the treatment of liver diseases, cancer, and other health conditions due to its pharmacological properties.

    Industry: this compound is used in the development of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.

Mechanism of Action

The mechanism of action of Isoanwulignan involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress, protecting cells from damage.

    Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

    Anticancer Activity: this compound induces apoptosis in cancer cells by modulating signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Isoanwulignan is compared with other similar lignan compounds, such as:

    Meso-dihydroguaiaretic Acid: Another lignan with similar antioxidant and anti-inflammatory properties.

    Sphenanlignan: A lignan with comparable biological activities but different chemical structure.

    Gomisin O: A dibenzocyclooctadiene lignan with distinct pharmacological properties.

Uniqueness: this compound stands out due to its specific chemical structure and the unique combination of biological activities it exhibits

Properties

Molecular Formula

C20H24O4

Molecular Weight

328.4 g/mol

IUPAC Name

5-[(2S,3S)-4-(1,3-benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol

InChI

InChI=1S/C20H24O4/c1-13(8-15-4-6-18(22-3)17(21)10-15)14(2)9-16-5-7-19-20(11-16)24-12-23-19/h4-7,10-11,13-14,21H,8-9,12H2,1-3H3/t13-,14-/m0/s1

InChI Key

OLMIQOIPLQDJFU-KBPBESRZSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)O)[C@@H](C)CC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)O)C(C)CC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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